molecular formula C19H16N8O3S B2584964 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351604-98-2

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2584964
CAS No.: 1351604-98-2
M. Wt: 436.45
InChI Key: PVPLCFMMVAALJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety and a sulfamoylphenyl group linked to a 4-methylpyrimidine. The sulfamoyl group enhances solubility and bioavailability, while the pyrazole and pyrimidine rings may contribute to target binding via hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O3S/c1-13-9-11-20-19(22-13)26-31(29,30)15-5-3-14(4-6-15)23-18(28)16-7-8-17(25-24-16)27-12-2-10-21-27/h2-12H,1H3,(H,23,28)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPLCFMMVAALJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the pyridazine ring, followed by the introduction of the pyrazole ring and the sulfamoyl group. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Antitumor Activity

Pyrazole derivatives, including those similar to N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, have been investigated for their antitumor properties. Research indicates that pyrazole compounds exhibit inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR, making them promising candidates for cancer treatment .

A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) and found that certain compounds demonstrated significant synergistic effects when combined with doxorubicin, enhancing their therapeutic potential .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been shown to possess broad-spectrum antimicrobial effects, which could be leveraged for developing new antibiotics . The incorporation of a sulfamoyl group may enhance the compound's ability to target bacterial enzymes, further improving its efficacy against resistant strains.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. Researchers can modify different functional groups to optimize potency and selectivity for specific targets .

Prodrug Design

The potential of this compound as a prodrug is also being explored. Prodrugs are designed to improve the pharmacokinetic properties of active drugs, enhancing absorption and reducing toxicity. The metabolic conversion of this compound into its active form could provide a pathway for more effective treatments .

Case Studies

Study Focus Findings
Umesha et al. (2009)Anticancer ActivityPyrazole derivatives showed significant cytotoxicity against breast cancer cell lines; combinations with doxorubicin enhanced efficacy .
Cunico et al. (2006)Antimalarial ActivityPyrazole analogues demonstrated promising in vitro activity against Plasmodium falciparum, suggesting potential for malaria treatment .
Research on Sulfamoyl CompoundsAntimicrobial EffectsCompounds with sulfamoyl groups exhibited enhanced binding affinity to bacterial enzymes, indicating potential for antibiotic development .

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyridazine- and pyrimidine-based derivatives are summarized below, with key distinctions in substituents, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Activity/Notes References
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (Target Compound) C₂₄H₂₂N₄O₄S 462.52 Pyridazine core, pyrazole, sulfamoylphenyl, 4-methylpyrimidine Not explicitly described in evidence Hypothesized kinase inhibition; sulfamoyl group enhances solubility
(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (Compound 7) C₂₄H₂₂N₄O₄S 462.52 Methoxynaphthalene, propanamide, sulfamoylphenyl, 4-methylpyrimidine Pd-catalyzed coupling, Cs₂CO₃ base SAR studies indicate substituent optimization for target binding; high purity (elemental analysis: C, 62.49%)
6-(4-(1H-Pyrazol-1-yl)benzylthio)-N-(4-fluorophenyl)nicotinamide (Compound 38) C₂₂H₁₈FN₃OS 405.1 Nicotinamide core, benzylthio, pyrazole, 4-fluorophenyl Thiol-nicotinamide coupling Moderate purity (92.6%); ESI-MS confirms molecular ion [M + H]⁺
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine C₁₄H₁₃N₅ 259.29 Pyridazine core, pyrazole, 4-methylphenyl Crystallographically characterized Lacks sulfamoyl group; simpler structure with potential for SAR exploration
6-(1H-Pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide C₁₇H₁₂F₃N₃O₂ 365.29 Nicotinamide core, pyrazole, trifluoromethoxyphenyl Supplier-synthesized (commercial) Trifluoromethoxy group increases lipophilicity; potential CNS activity

Key Observations

Structural Variations and Activity :

  • The target compound’s sulfamoylphenyl group distinguishes it from simpler analogs like N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine . This group likely improves aqueous solubility, a critical factor in bioavailability.
  • Pyrazole is a common motif in compounds 38 and 39 () and the target compound, suggesting its role in hydrogen bonding or target specificity .

Synthesis Complexity :

  • Compound 7 () and 2a () employ Pd-catalyzed coupling, whereas the target compound’s synthesis remains unspecified. The use of Cs₂CO₃ in compound 2a highlights base-sensitive conditions, which may differ from the target’s synthesis .

Purity and Analytical Data: Compound 38 () exhibits 92.6% HPLC purity, while compound 39 (69.2%) underscores variability in synthetic efficiency .

Biological Implications: The 4-methylpyrimidine moiety in the target compound and compound 7 () is associated with kinase inhibition, as seen in drugs like imatinib .

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The compound's intricate structure incorporates a pyridazine core, a pyrazole moiety, and a sulfamoyl group, which collectively suggest a diverse range of pharmacological effects.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C17H18N6O2S\text{C}_{17}\text{H}_{18}\text{N}_{6}\text{O}_{2}\text{S}

Key Functional Groups

  • Pyridazine : A heterocyclic compound that contributes to the biological activity.
  • Pyrazole : Known for its antitumor properties.
  • Sulfamoyl Group : Often linked to antibacterial activity.

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in targeting various cancer pathways. Research indicates that compounds with similar structures exhibit significant inhibitory effects on key proteins involved in cancer progression, such as BRAF(V600E) and EGFR .

Case Study: Synergistic Effects in Breast Cancer

A case study investigated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study revealed that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting potential for developing combination therapies that may improve treatment outcomes .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that derivatives of pyrazole and sulfamoyl groups can inhibit bacterial growth effectively. For instance, compounds with similar structural motifs have shown promising results against various pathogens, suggesting that this compound may possess similar activities .

Enzyme Inhibition

The mechanism of action for this compound likely involves the inhibition of specific enzymes. Studies on related compounds have shown their ability to inhibit carbonic anhydrase (CA) enzymes, which play critical roles in various physiological processes .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, starting from simpler precursors. Key steps include:

  • Formation of the pyridazine core.
  • Introduction of the pyrazole moiety.
  • Attachment of the sulfamoyl group.

These steps are crucial for achieving high yields and purity in the final product.

Structure-Activity Relationship

Understanding the SAR is essential for optimizing the biological activity of compounds. Modifications at specific positions on the pyrazole or pyridazine rings can significantly influence their potency against cancer cells or bacteria. For example, substituents that enhance lipophilicity or improve binding affinity to target enzymes are often explored .

Research Findings Summary Table

Activity Type Findings References
AnticancerSignificant inhibition of BRAF(V600E) and EGFR; synergistic effects with doxorubicin
AntimicrobialEffective against various bacterial strains; potential for broad-spectrum activity
Enzyme InhibitionInhibitory effects on carbonic anhydrase; mechanism involves binding at active sites

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.